4-nitro-1H-benzo[d]imidazole-2(3H)-thione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O2S |
|---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
4-nitro-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H5N3O2S/c11-10(12)5-3-1-2-4-6(5)9-7(13)8-4/h1-3H,(H2,8,9,13) |
InChI Key |
VZVSYSWIOYRZHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=S)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 4 Nitro 1h Benzo D Imidazole 2 3h Thione and Analogues
Direct Synthesis Routes to Nitro-Substituted Benzimidazole-2(3H)-thiones
The direct synthesis of nitro-substituted benzimidazole-2(3H)-thiones involves constructing the bicyclic ring system from appropriately substituted benzene (B151609) precursors. These methods are fundamental for creating the core structure upon which further modifications can be made.
Cyclization Reactions utilizing 4-Nitro-o-phenylenediamine (B140028) and Carbon Disulfide for 5-Nitro-1H-benzo[d]imidazole-2(3H)-thione Synthesis
A key strategy for synthesizing nitro-substituted benzimidazole-2-thiones involves the cyclization of a substituted o-phenylenediamine (B120857) with a one-carbon synthon, such as carbon disulfide. While direct cyclization of 4-nitro-o-phenylenediamine is a viable pathway to the 5(6)-nitrobenzimidazole core, a well-documented route to 5-nitro-1H-benzo[d]imidazole-2-thiol involves a multi-step process. nih.gov
This synthetic pathway begins with 2-nitroaniline, which is first reduced to form benzene-1,2-diamine. nih.gov This intermediate is then cyclized using carbon disulfide (CS₂) to yield the unsubstituted 1H-benzo[d]imidazole-2-thiol. nih.gov The final step is the nitration of this benzimidazole-2-thiol, which introduces the nitro group onto the benzene ring, yielding 5-nitro-1H-benzo[d]imidazole-2-thiol. nih.gov This multi-step approach allows for controlled introduction of the desired functionalities. The general reaction of o-phenylenediamines with carbon disulfide is a foundational method for producing 2-mercaptobenzimidazole (B194830) derivatives. researchgate.net
Derivatization Strategies from Precursor Benzimidazole-2(3H)-thiones
Once the benzimidazole-2(3H)-thione nucleus is formed, it can be further modified through various derivatization strategies. These reactions typically target the nitrogen atoms of the imidazole (B134444) ring or the exocyclic sulfur atom, allowing for the introduction of a wide range of functional groups.
N-Alkylation and N-Acylation Reactions of Benzimidazole-2(3H)-thiones
The nitrogen atoms in the benzimidazole-2(3H)-thione ring system are nucleophilic and can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for building more complex analogues.
N-Acylation: The reaction of 1H-benzo[d]imidazole-2(3H)-thione with boiling acetic anhydride (B1165640) is a straightforward method for N-acylation. This reaction yields 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone. nih.govmdpi.com The structure of this product is confirmed by spectral data, which shows characteristic infrared absorption bands for the C=O group at 1716 cm⁻¹ and the N-H group at 3450 cm⁻¹. nih.gov
N-Alkylation and S-Alkylation: Alkylation reactions can occur at either the nitrogen or sulfur atoms, depending on the reaction conditions and the substrate. For instance, the reaction of the N-acetylated derivative, 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, with benzyl (B1604629) chloride in the presence of triethylamine (B128534) results in S-alkylation and a concurrent loss of the acetyl group (deacetylation). The final product is 2-(benzylthio)-1H-benzo[d]imidazole. nih.gov The alkylation of the parent 1H-benzo[d]imidazole-2(3H)-thione can lead to a variety of S-alkylated, N-alkylated, or N,S-dialkylated products. nih.govbohrium.com
| Precursor | Reagent(s) | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 1H-benzo[d]imidazole-2(3H)-thione | Acetic anhydride | Boiling, 30 min | 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | nih.govmdpi.com |
| 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | Benzyl chloride, Triethylamine | Acetone | 2-(benzylthio)-1H-benzo[d]imidazole | nih.gov |
Functionalization via Nucleophilic Substitution Pathways on Benzimidazole (B57391) Derivatives
Nucleophilic substitution reactions provide a powerful tool for introducing diverse functional groups onto the benzimidazole core, typically at the 2-position. researchgate.net This strategy often involves the displacement of a leaving group, such as a halogen, by a nucleophile.
The reactivity of the benzimidazole ring in nucleophilic substitution is significantly influenced by substitution on the ring nitrogen. For example, 2-chloro-1-methyl-benzimidazole readily undergoes substitution with nucleophiles like sodium methoxide. longdom.org In contrast, the unsubstituted 2-chlorobenzimidazole (B1347102) is less reactive because the nucleophile can act as a base, abstracting a proton from the N1 position, which retards the desired substitution at the C2 position. longdom.org The Chichibabin amination reaction is another well-known nucleophilic substitution method used for the synthesis of 1-substituted, 2-amino benzimidazoles. longdom.org These principles can be applied to appropriately halogenated nitro-benzimidazole-2-thione precursors to create a library of functionally diverse analogues.
Catalyst-Free Synthetic Innovations in Benzimidazole-Thione Chemistry
Recent advancements in synthetic chemistry have focused on developing more environmentally benign and efficient reaction protocols, including catalyst-free methods. In the context of benzimidazole-thione chemistry, innovative catalyst-free approaches have been developed for specific substrates.
One such method involves the reaction of the macrocyclic aminal, 16H,13H-5:12,7:14-dimethanedibenzo[d,i]- nih.govmdpi.comnih.govtetraazecine (DMDBTA), with carbon disulfide in the presence of various nucleophiles. nih.govresearchgate.net This reaction proceeds without a catalyst to generate a series of 1,3-disubstituted-1,3-dihydro-2H-benzimidazole-2-thione derivatives in moderate to good yields (15%–51.4%). researchgate.net The reaction is believed to proceed via ring opening of the aminal, followed by attack of the nucleophile and cyclization. The yield of the reaction appears to be dependent on the size and nature of the nucleophile used. researchgate.net
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Methanol | 1,3-Bis(methoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione | 51.4 | researchgate.net |
| Ethanol (B145695) | 1,3-Bis(ethoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione | 45.2 | researchgate.net |
| Propanol | 1,3-Bis(propoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione | 35.7 | researchgate.net |
| Butanol | 1,3-Bis(butoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione | 25.3 | researchgate.net |
| Cyanide | 1,3-Bis(cyanomethyl)-1,3-dihydro-2H-benzimidazole-2-thione | 15.0 | researchgate.net |
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-nitro-1H-benzo[d]imidazole-2(3H)-thione. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and number of unique protons and carbons in the molecule.
¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-H protons of the imidazole (B134444) ring. The protons on the benzene (B151609) ring (H-5, H-6, and H-7) would typically appear as multiplets in the aromatic region (approximately 7.0-8.5 ppm). The presence of the electron-withdrawing nitro group at the C-4 position would cause a significant downfield shift for the adjacent H-5 proton. The two N-H protons (at positions 1 and 3) are expected to show a broad singlet at a further downfield chemical shift, the position of which can be dependent on the solvent and concentration.
¹³C NMR Analysis: In the ¹³C NMR spectrum, distinct resonances for each carbon atom in the molecule are anticipated. The most characteristic signal would be that of the C=S carbon (C-2), which is expected to appear significantly downfield, typically in the range of 160-180 ppm. The carbons of the aromatic ring would resonate between 100-150 ppm. The carbon atom attached to the nitro group (C-4) would be deshielded, while the other aromatic carbons would show shifts influenced by their position relative to the nitro and thione groups. For the oxygen analog, 4-nitro-1H-benzo[d]imidazol-2(3H)-one, the carbonyl carbon (C=O) signal is noted to be around 165–170 ppm, providing a comparative reference point.
Expected ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=S) | 160 - 180 |
| C-4 (C-NO₂) | 140 - 150 |
| C-5, C-6, C-7 | 110 - 130 |
Note: The table presents expected values based on analogous structures; specific experimental data is required for confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by analyzing the absorption of infrared radiation, which induces molecular vibrations.
The FT-IR spectrum of this compound would be characterized by several key absorption bands:
N-H Stretching: The N-H groups of the imidazole ring are expected to show a broad absorption band in the region of 3100-3400 cm⁻¹.
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene ring.
Nitro Group (NO₂) Vibrations: The nitro group is a strong IR absorber and will display two prominent bands: one for the asymmetric stretching vibration around 1500-1560 cm⁻¹ and another for the symmetric stretching vibration near 1330-1370 cm⁻¹. For the related compound 4-nitro-1H-benzo[d]imidazol-2(3H)-one, these bands are observed around 1540 cm⁻¹ and 1350 cm⁻¹, respectively.
C=S Stretching: The thiocarbonyl group (C=S) typically exhibits a stretching band in the region of 1020-1250 cm⁻¹. This peak can sometimes be weak and coupled with other vibrations.
Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring.
Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| NO₂ | Asymmetric Stretch | 1500 - 1560 |
| NO₂ | Symmetric Stretch | 1330 - 1370 |
| C=S | Stretching | 1020 - 1250 |
Note: This table is based on typical vibrational frequencies for the respective functional groups.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns.
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would prominently feature the molecular ion peak ([M+H]⁺) or the deprotonated molecular ion peak ([M-H]⁻), confirming the molecular weight of the compound (C₇H₅N₃O₂S, molecular weight: 195.20 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition.
Fragmentation Pattern: Under harsher ionization conditions like Electron Ionization (EI), the molecule would fragment in a characteristic manner. Key fragmentation pathways could include:
Loss of the nitro group (NO₂), resulting in a fragment ion at [M-46]⁺.
Loss of nitric oxide (NO), giving a fragment at [M-30]⁺.
Cleavage of the imidazole ring.
Loss of the sulfur atom or related fragments like CS or SH.
Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the presence and location of the various functional groups.
X-ray Diffraction Studies for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound, X-ray analysis would confirm the planarity of the benzimidazole (B57391) ring system. Crucially, it would establish that the molecule exists in the thione tautomeric form (C=S) rather than the thiol form (C-SH) in the solid state, a common feature for related benzimidazole-2-thiones.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, is expected to show characteristic absorption bands related to π → π* and n → π* electronic transitions. The conjugated benzimidazole system, extended by the nitro and thione groups, will give rise to strong absorptions. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted benzimidazole-2-thione. The exact position and intensity of the absorption bands (λ_max) would be sensitive to the solvent polarity.
Computational Chemistry and Theoretical Investigations of 4 Nitro 1h Benzo D Imidazole 2 3h Thione and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to predict a wide array of molecular properties by calculating the electron density of a system.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For benzimidazole (B57391) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Benzimidazole Derivative (Data from a representative analogue)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=S | 1.675 | - |
| C-N (imidazole) | 1.380 | - |
| N-H | 1.015 | - |
| C-C (benzene) | 1.400 | - |
| C-N-C (imidazole) | - | 108.5 |
| N-C-N (imidazole) | - | 111.0 |
| C-C-C (benzene) | - | 120.0 |
Note: This data is representative of a typical benzimidazole-2-thione core and not specific to the 4-nitro derivative.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable, more reactive, and has a higher tendency for its electrons to be excited to a higher energy state. In nitro-containing aromatic compounds, the nitro group, being a strong electron-withdrawing group, typically lowers the energy of the LUMO, leading to a smaller energy gap. This enhances the molecule's electron-accepting capabilities. For instance, in DTS(FBTTh2)2-based derivatives, the presence of nitro groups was found to reduce the energy gap. The HOMO is often distributed over the electron-rich benzimidazole ring system, while the LUMO is localized on the nitro group and the adjacent aromatic ring.
Table 2: Representative FMO Data for a Nitroaromatic Heterocycle
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -3.20 |
| Energy Gap (ΔE) | 3.30 |
Note: These values are illustrative and represent typical energies for a molecule with similar functional groups.
DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Including Atomic Orbital (GIAO). These calculations help in the assignment of experimental spectra and can provide insights into the electronic environment of the nuclei.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in an Infrared (IR) spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. These calculations aid in assigning specific vibrational modes, such as C=S stretching, N-H bending, and NO₂ symmetric and asymmetric stretches, to the observed experimental bands.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, often identifying them as π→π* or n→π* transitions. The HOMO-LUMO gap is closely related to the electronic absorption properties of the molecule.
Table 3: Predicted Spectroscopic Data for a 1-Methyl-6-Nitro-1H-Benzimidazole Analogue
| Technique | Calculated Value | Experimental Value |
|---|---|---|
| ¹H NMR (ppm) | 7.5 - 8.5 | 7.6 - 8.6 |
| ¹³C NMR (ppm) | 110 - 150 | 109 - 148 |
| IR (cm⁻¹) - NO₂ stretch | 1520, 1345 | 1515, 1340 |
| UV-Vis λmax (nm) | 310 | 315 |
Source: Based on data for similar nitro-benzimidazole compounds.
Global Reactivity Descriptors (GRPs) are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. Key GRPs include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In 4-nitro-1H-benzo[d]imidazole-2(3H)-thione, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro group and the sulfur atom, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the N-H protons, suggesting these are sites for nucleophilic attack.
Table 4: Illustrative Global Reactivity Descriptors
| Descriptor | Formula | Typical Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.65 |
| Chemical Softness (S) | 1 / (2η) | 0.30 |
| Electrophilicity Index (ω) | χ² / (2η) | 7.16 |
Note: Values are calculated using the representative FMO data from Table 2.
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E⁽²⁾) associated with these interactions quantifies the extent of electron delocalization.
Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit large nonlinear optical (NLO) responses. Benzimidazole derivatives have been investigated as potential NLO materials. The key NLO properties, such as the first hyperpolarizability (β), can be calculated using DFT methods.
The presence of the electron-donating benzimidazole-thione moiety and the electron-withdrawing nitro group in this compound suggests that it could possess significant NLO properties. The charge transfer from the ring system to the nitro group upon excitation would lead to a large change in the molecular dipole moment, which is a prerequisite for a high β value. Computational studies on similar molecules have shown that the introduction of strong donor and acceptor groups can dramatically enhance the hyperpolarizability, making them promising candidates for applications in optoelectronics and photonics.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one |
Molecular Dynamics Simulations and Conformational Landscape Exploration
Detailed molecular dynamics simulations and comprehensive conformational landscape explorations specifically for this compound are not extensively documented in publicly available scientific literature. While computational studies, including molecular dynamics, have been performed on various other nitroimidazole and benzimidazole analogues to investigate their interactions with biological targets, specific data regarding the conformational preferences, flexibility, and solvent effects on this compound remains a subject for future research.
Quantum Chemical Insights into Tautomerism (Thione-Thiol)
The thione-thiol tautomerism is a critical aspect of the chemical behavior of this compound, influencing its electronic properties, reactivity, and potential biological activity. This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms, resulting in two tautomeric forms: the thione form and the thiol form.
Quantum chemical calculations have been employed to investigate the relative stabilities of these tautomers for substituted benzimidazole-2-thiones. A notable study utilized semi-empirical methods (AM1, PM3, and PM5) to determine the thermodynamic properties of 5(6)-nitrobenzimidazole-2-thione, which serves as a direct model for the 4-nitro tautomeric system due to the mobile proton. semanticscholar.org
The calculations consistently indicate that the thione form is the predominant and more stable tautomer compared to the corresponding thiol forms in the gas phase. semanticscholar.org This stability can be attributed to the greater thermodynamic favorability of the C=S double bond within the cyclic system compared to the C=N double bond in the thiol isomer.
The energetic landscape of this tautomerism is detailed by the calculated heats of formation (ΔHf), entropies (ΔS), and Gibbs free energies of formation (ΔGf). The relative stability (RS) between the tautomers further quantifies this preference. For the 5(6)-nitro substituted system, the thione form (referred to as 1c in the study) is energetically favored over the two possible thiol forms (2c(s) and 2c(a) ). semanticscholar.org
The presence of the electron-withdrawing nitro group on the benzene (B151609) ring significantly influences the electronic distribution and the acidity of the N-H protons, which in turn affects the tautomeric equilibrium. However, despite this electronic perturbation, the inherent stability of the thione form prevails.
Below is a table summarizing the calculated relative stabilities for the tautomers of 5(6)-nitrobenzimidazole-2-thione in the gas phase, as determined by the PM5 semi-empirical method. semanticscholar.org
| Tautomeric Pair | Relative Stability (RS) in kcal/mol |
| 1c - 2c(s) | -3.20 |
| 1c - 2c(a) | -6.64 |
| 1c - 3c(s) | -6.48 |
| 1c - 3c(a) | -3.11 |
Table 1: Gas-phase relative stabilities (RS = ΔHf(reactant) – ΔHf(product)) of 5(6)-nitrobenzimidazole-2-thione tautomers calculated by the PM5 method. A negative value indicates that the first tautomer (in this case, the thione form 1c) is more stable than the second. Data sourced from a quantum chemical study on substituted benzimidazole-2-thiones. semanticscholar.org
These quantum chemical insights are fundamental to understanding the intrinsic chemical properties of this compound, providing a solid foundation for predicting its behavior in various chemical and biological environments. The clear energetic preference for the thione tautomer is a defining characteristic of this compound.
Chemical Reactivity and Derivatization Pathways of Benzimidazole 2 3h Thiones
Nucleophilic Reactions at the Sulfur and Nitrogen Centers
The 1H-benzo[d]imidazole-2(3H)-thione core contains two nitrogen atoms and an exocyclic sulfur atom, all of which possess nucleophilic character. The nitrogen atom at position 1 is acidic, while the nitrogen at position 3 is basic. researchgate.net The thione group can exist in a tautomeric equilibrium with the thiol form, allowing for reactions at the sulfur center. The specific site of reaction (N vs. S) can often be controlled by the choice of reagents and reaction conditions.
Alkylation and Acylation Reactions
Alkylation of the benzimidazole-2-thione nucleus is a common derivatization strategy. The reaction can proceed at the nitrogen or sulfur atoms, yielding N-alkylated, S-alkylated, or N,N'-dialkylated products. The regioselectivity of the reaction is influenced by factors such as the base, solvent, and the nature of the alkylating agent. tpcj.org For instance, studies on the related 4-phenylimidazole-2-thione have shown that using bases like triethylamine (B128534) or sodium carbonate tends to favor N,N'-dialkylation over S-alkylation. tpcj.org
In the case of nitro-substituted benzimidazoles, alkylation typically occurs at the N1 position. The alkylation of 5-nitro-1H-benzo[d]imidazol-2(3H)-one, an oxygen analog of the title compound, can be achieved using potassium carbonate as the base in the presence of a phase transfer catalyst like tetra-n-butylammonium bromide, which facilitates the reaction under mild conditions. researchgate.net These reactions are regioselective and can produce a variety of N-alkylated derivatives in good yields. Acylation reactions would be expected to follow similar principles, targeting the nucleophilic nitrogen or sulfur atoms.
Table 1: Representative Alkylation Reactions on Imidazole (B134444)/Benzimidazole (B57391) Scaffolds
| Starting Material | Alkylating Agent | Base / Catalyst | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| 4-nitroimidazole | Various alkyl halides | K₂CO₃ | Acetonitrile | N-alkylated derivatives | |
| 2-methyl-4(5)-nitroimidazole | Benzyl (B1604629)/butyl halides | K₂CO₃ / TBAB | Acetonitrile | N¹-alkylated derivatives | researchgate.net |
| 4-phenylimidazole-2-thione | Iodomethane | K₂CO₃ | Ethanol (B145695) | N,N-disubstituted | tpcj.org |
| 5-nitro-1H-benzo[d]imidazol-2(3H)-one | Alkyl halides | K₂CO₃ / TBAB | Not specified | N-alkylated | researchgate.net |
TBAB: Tetrabutylammonium bromide
Formation of Schiff Base Derivatives and Their Chemical Transformations
Schiff bases, characterized by an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. researchgate.netderpharmachemica.com The 4-nitro-1H-benzo[d]imidazole-2(3H)-thione molecule does not possess a primary amino group required for this reaction. Therefore, a preliminary chemical transformation is necessary to introduce this functionality. This is achieved by the reduction of the 4-nitro group to a 4-amino group, as detailed in section 5.4.
Once the key intermediate, 4-amino-1H-benzo[d]imidazole-2(3H)-thione, is formed, it can readily react with a variety of substituted aldehydes and ketones to yield a series of Schiff base derivatives. researchgate.netresearchgate.net The synthesis is typically carried out by refluxing equimolar amounts of the amino-benzimidazole and the carbonyl compound in a suitable solvent like ethanol. researchgate.net
These Schiff base derivatives are themselves valuable intermediates for further chemical transformations. The imine linkage can be subjected to reduction to form secondary amines or participate in cycloaddition reactions, further expanding the molecular diversity accessible from the parent compound.
Table 2: Synthesis of Schiff Bases from Heterocyclic Amines
| Amine Precursor | Carbonyl Compound | Solvent | Product | Reference |
|---|---|---|---|---|
| 2-amino-1H-benzimidazole | Substituted aldehydes/ketones | Not specified | Benzimidazole Schiff bases | researchgate.net |
| 1H-benzo[d]imidazol-2-amine | Substituted benzaldehydes | Absolute Ethanol | Benzimidazole Schiff bases | researchgate.net |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thione | Various aromatic aldehydes | Ethanol | Triazole Schiff bases | researchgate.net |
| 2-aminobenzimidazole | 5-substituted indole-3-carbaldehyde | Methane sulfonic acid (catalyst) | Indole-benzimidazole Schiff bases | derpharmachemica.com |
Cycloaddition Reactions and Formation of Fused Heterocyclic Systems
The benzimidazole scaffold is a valuable building block for the construction of more complex, fused heterocyclic systems. The presence of the thione group and the nitro-activated benzene (B151609) ring in this compound offers pathways for cycloaddition and cyclization reactions.
While direct examples of cycloaddition with the title compound are not prevalent, related structures demonstrate this reactivity. For example, exocyclic double bonds on heterocyclic systems are known to undergo 1,3-dipolar cycloaddition reactions to create spiro heterocycles. researchgate.net The thione group, through its tautomeric thiol form, could potentially react with suitable reagents to form fused thiazole (B1198619) rings or other sulfur-containing heterocycles.
Furthermore, the nitro group can activate the benzimidazole ring for intramolecular nucleophilic aromatic substitution (SNA) reactions. nih.gov In appropriately substituted derivatives, a nucleophile tethered to the imidazole portion of the molecule can displace the nitro group to form a new fused ring system. This strategy has been employed to synthesize a wide range of fused benzimidazole-based heterocycles. nih.govsciforum.net The reaction between an aldehyde precursor and a substituted phenyl derivative, such as 4-nitro-o-phenylenediamine (B140028), can lead to the formation of nitro-substituted benzimidazoles which can be precursors to fused systems. sciforum.net
Reduction of Nitro Group to Amino Functionality for Further Derivatization
The reduction of the nitro group to a primary amino group is a pivotal transformation for this compound, as it opens up a vast array of subsequent derivatization possibilities, most notably the formation of Schiff bases (see section 5.2) and amides.
This reduction can be accomplished using various standard methodologies. A common and effective method involves catalytic hydrogenation, for instance, using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol. This approach was documented for the analogous compound 4-Nitro-1H-benzo[d]imidazol-2(3H)-one, which was successfully converted to 4-Amino-1H-benzo[d]imidazol-2(3H)-one.
Alternative reducing agents can also be employed. For example, metallic zinc powder in the presence of an ammonium (B1175870) chloride solution is another established method for the reduction of nitro groups on benzimidazole rings. nih.gov The resulting 4-amino-1H-benzo[d]imidazole-2(3H)-thione is a key intermediate, providing a reactive handle for the introduction of diverse functional groups and the construction of more complex molecules. nih.gov
Table 3: Methods for Nitro Group Reduction in Benzimidazole Analogs
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 4-Nitro-1H-benzo[d]imidazol-2(3H)-one | Hydrogen gas, palladium on carbon, ethanol | 4-Amino-1H-benzo[d]imidazol-2(3H)-one | |
| Substituted nitro-benzimidazole | Zn, NH₄Cl, 10% CH₃COOH; MeOH | Corresponding amino-benzimidazole | nih.gov |
Coordination Chemistry of 4 Nitro 1h Benzo D Imidazole 2 3h Thione As a Ligand
Ligand Design Principles and Potential Coordination Modes
The design of 4-nitro-1H-benzo[d]imidazole-2(3H)-thione as a ligand is predicated on several key structural and electronic features. The benzimidazole (B57391) framework is a prominent heterocyclic motif in the architecture of biologically active molecules and serves as a robust backbone for creating stable coordination compounds. nih.govnih.gov The molecule's functionality is primarily derived from the potential donor atoms available for metal coordination and the electronic influence of its substituents.
A critical aspect of this ligand is its existence in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. However, spectroscopic and structural studies of related benzimidazole-2-thiones confirm that the thione form is predominant in both solid and solution states. This configuration presents two primary coordination sites: the exocyclic sulfur atom of the thione group and the sp²-hybridized nitrogen atom (N1 or N3) of the imidazole (B134444) ring.
The presence of the electron-withdrawing nitro (-NO₂) group at the 4-position of the benzene (B151609) ring significantly impacts the ligand's electronic properties. nih.gov This group reduces the electron density on the benzimidazole ring system and can increase the acidity of the N-H proton, potentially facilitating deprotonation upon complexation. nih.gov This electronic modulation influences the donor strength of the sulfur and nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes. nih.gov
Based on these features, this compound can adopt several coordination modes, as detailed in the table below.
| Coordination Mode | Description | Potential Donor Atoms |
| Monodentate | The ligand binds to a single metal center through one donor atom. This is most common via the "soft" sulfur atom, which has a high affinity for soft metal ions. | Sulfur (S) |
| Bidentate Chelating | The ligand forms a stable chelate ring by coordinating to a single metal center through two donor atoms. This typically involves the sulfur atom and one of the imidazole nitrogen atoms. | Sulfur (S) and Nitrogen (N) |
| Bidentate Bridging | The ligand links two different metal centers, using its donor atoms to form a bridge. This can occur through the sulfur and nitrogen atoms, leading to the formation of polynuclear complexes. | Sulfur (S) and Nitrogen (N) |
These versatile binding capabilities allow this compound to form a wide array of metal complexes with diverse geometries and nuclearities.
Synthesis and Characterization of Metal Complexes with Benzimidazole-Thione Ligands
The synthesis of metal complexes involving benzimidazole-thione ligands is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The general procedure involves dissolving the this compound ligand and a metal salt, such as a halide (e.g., CuCl₂, ZnCl₂) or acetate (B1210297) (e.g., Cu(CH₃COO)₂), in a solvent like ethanol (B145695), methanol, or a mixture thereof. nih.govbanglajol.info The reaction mixture is often stirred at room temperature or heated under reflux to facilitate complex formation. The resulting solid complex can then be isolated by filtration, washed, and dried.
The stoichiometry of the resulting complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, can be controlled by adjusting the molar ratios of the reactants. nih.gov
Table of Representative Synthesis Conditions for Benzimidazole-based Metal Complexes
| Ligand Type | Metal Salt | Solvent | Stoichiometry (M:L) | Resulting Complex Type |
|---|---|---|---|---|
| 2-Substituted Benzimidazole | Cu(CH₃COO)₂·H₂O | Ethanol | 1:2 | Distorted Tetrahedral [Cu(L)₂] |
| 2-Substituted Benzimidazole | Zn(CH₃COO)₂·2H₂O | Ethanol | 1:2 | Distorted Tetrahedral [Zn(L)₂] |
Characterization of the newly synthesized complexes is carried out using a combination of analytical and spectroscopic techniques. Elemental analysis (C, H, N, S) and metal content determination (e.g., ICP-OES) are used to confirm the empirical formula and the metal-to-ligand ratio. nih.gov Molar conductivity measurements in solvents like DMF or DMSO help to determine whether the complexes are electrolytic or non-electrolytic in nature. orientjchem.org Magnetic susceptibility measurements at room temperature provide information about the electronic configuration and spin state of the central metal ion.
Spectroscopic Signatures of Metal-Ligand Interactions (FT-IR, UV-Vis, EPR)
Spectroscopic methods are indispensable for elucidating the coordination mode of the ligand and the geometry of the metal center.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the ligand's donor atoms involved in coordination. mdpi.com Comparison of the FT-IR spectrum of the free ligand with those of its metal complexes reveals key shifts in vibrational frequencies.
ν(C=S) Vibration: The thione group in the free ligand exhibits a characteristic stretching vibration. Upon coordination through the sulfur atom, this band typically shifts to a lower wavenumber (a decrease of 20-50 cm⁻¹), indicating a weakening of the C=S double bond due to the formation of the M-S bond.
ν(C=N) Vibration: The imidazole ring's C=N stretching frequency is also sensitive to coordination. A shift in this band suggests the involvement of the imidazole nitrogen in binding to the metal ion. nih.gov
ν(N-H) Vibration: The N-H stretching band, typically observed around 3100-3200 cm⁻¹, may shift or broaden upon complexation. nih.gov Its disappearance would indicate deprotonation of the ligand and coordination via the anionic form.
Far-IR Region: The formation of new, non-ligand bands in the far-infrared region (typically below 600 cm⁻¹) can be assigned to M-S and M-N stretching vibrations, providing direct evidence of coordination. researchgate.netrsc.org
Table of Typical FT-IR Spectral Changes upon Complexation
| Vibrational Mode | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation |
|---|---|---|---|
| ν(N-H) | ~3150 | Shifted or Broadened | Interaction at the N-H group |
| ν(C=N) | ~1620 | Shifted (e.g., ~1600) | Coordination via imidazole nitrogen |
| ν(C=S) | ~1250 | Shifted to lower frequency | Coordination via thione sulfur |
| ν(M-N) | - | ~430-500 | Formation of Metal-Nitrogen bond |
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the metal complexes provide valuable information about the coordination geometry. The spectrum of the free ligand typically shows intense bands in the UV region corresponding to π→π* and n→π* transitions within the benzimidazole ring and thione group. Upon complexation, these bands may shift (either bathochromically or hypsochromically). More importantly, for d-block metal ions, new, weaker absorption bands often appear in the visible region. These bands are attributed to d-d electronic transitions, and their position and intensity are characteristic of the coordination geometry (e.g., tetrahedral, square planar, or octahedral) around the metal ion. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is applicable to complexes containing paramagnetic metal ions, such as Cu(II) or Co(II). The EPR spectrum provides detailed information about the metal ion's oxidation state and the local environment of the unpaired electron. The calculated g-tensor values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) can help to determine the symmetry of the coordination sphere and provide insights into the nature of the metal-ligand bond (i.e., its degree of covalency).
Theoretical Approaches to Metal-Ligand Binding (e.g., DFT in Coordination Compounds)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental studies in coordination chemistry. nih.govresearchgate.net DFT calculations allow for a detailed investigation of the structural and electronic properties of this compound and its metal complexes. acs.org
Key applications of DFT in this context include:
Geometry Optimization: DFT is used to predict the most stable three-dimensional structure of the ligand and its metal complexes. researchgate.net Calculated bond lengths and angles can be compared with experimental data (e.g., from X-ray crystallography) to validate the proposed structures.
Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. This comparison aids in the assignment of complex spectral bands and confirms the coordination mode of the ligand.
Electronic Structure Analysis: DFT provides insights into the electronic distribution within the complex. Analysis of the Frontier Molecular Orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) helps in understanding the reactivity, stability, and electronic transitions of the complex. nih.gov A small HOMO-LUMO energy gap generally implies higher reactivity. nih.gov
Charge Distribution: Mulliken or Natural Bond Orbital (NBO) population analyses can be performed to calculate the partial atomic charges on each atom. researchgate.net This helps to identify the primary donor atoms of the ligand and quantify the extent of charge transfer upon complexation.
Table of Parameters Obtained from DFT Calculations for Benzimidazole-based Complexes
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | Predicted bond lengths, bond angles, and dihedral angles of the lowest energy structure. | Corroborates experimental structural data and confirms coordination geometry. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability of the complex to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability of the complex to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels. | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Mulliken Atomic Charges | Calculated partial charges on individual atoms. | Identifies electron-rich donor sites and quantifies metal-ligand charge transfer. |
| Vibrational Frequencies | Calculated frequencies of normal modes of vibration. | Aids in the assignment of experimental FT-IR and Raman spectra. |
These theoretical approaches provide a deeper understanding of the metal-ligand interactions at an electronic level, which is often difficult to probe solely through experimental means. researchgate.net
Structure Activity Relationship Sar and Mechanistic Studies on Biological Targets
Radical Anion Generation and Electronic Conjugation in Biological Contexts
The biological activity of many nitroaromatic compounds is linked to their ability to undergo metabolic reduction to form radical anions. nih.govencyclopedia.pub This process is central to their mechanism of action in various contexts.
The formation of a radical anion from a nitro-substituted benzimidazole-2-thione derivative has been successfully demonstrated through electrochemical reduction. researchgate.net Techniques such as cyclic voltammetry can be used to study the one-electron reduction of the nitro group to produce the corresponding nitro radical anion. nih.govresearchgate.net The propensity of a compound to generate a radical anion can be estimated by its lowest unoccupied molecular orbital (LUMO) energy and its electron affinity. researchgate.net For a derivative of 5-nitro-2-thioxo-benzimidazole, it was estimated that its tendency to form a radical anion in biological systems would be comparable to that of other known nitroaromatic compounds like nitrobenzene. researchgate.net
Upon formation of the radical anion, significant changes occur in the electronic structure of the molecule. researchgate.net The additional electron is not confined to the nitro group but is distributed across the conjugated system of the molecule. Natural Bond Orbital (NBO) spin population analysis of a radical anion derived from a methyl 3-[3-(3-methoxy-3-oxopropyl)-5-nitro-2-thioxo-2,3-dihydro-1H-benzimidazol-1-yl]propanoate revealed that a majority of the odd electron's spin density is localized on the nitro group, with the remainder delocalized over the benzimidazole-2-thione fragment. researchgate.net
Table 2: Spin Population Distribution in the Radical Anion of a 5-Nitro-Benzimidazole-2-Thione Derivative
| Molecular Fragment | Spin Population |
|---|---|
| Nitro Group | ~0.707 |
| Benzimidazole-2-thione Fragment | ~0.293 |
Source: ResearchGate, 2021. researchgate.net
This distribution is critical as it determines the reactivity and subsequent biological interactions of the radical species.
The biological activity of nitroaromatic compounds is strongly correlated with their structural and electronic properties. researchgate.net A key factor is the coplanarity of the nitro group with the aromatic ring system. researchgate.net A planar orientation allows for maximum orbital overlap, leading to extended electronic conjugation throughout the molecule. This extended conjugation is even more pronounced in the radical anion state compared to the neutral compound. researchgate.net
Mechanistic Insights into Antimicrobial Activity of Benzimidazole-Thione Derivatives
The antimicrobial properties of benzimidazole (B57391) derivatives have been a subject of extensive research, given their structural similarity to naturally occurring purine nucleotides. nih.govresearchgate.net This structural analogy allows them to interact with various biological targets in microorganisms. researchgate.net The benzimidazole-2(3H)-thione scaffold, in particular, serves as a versatile core for developing potent antibacterial and antifungal agents. nih.govresearchgate.netnih.gov The mechanism of action for these compounds often varies depending on their specific chemical structure and the target microorganism. researchgate.net
Structure-Activity Relationships for Antibacterial Potency of Benzimidazole-2(3H)-thione Derivatives
The antibacterial efficacy of benzimidazole-2(3H)-thione derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. Structure-activity relationship (SAR) studies reveal that specific modifications can enhance potency against both Gram-positive and Gram-negative bacteria.
One key determinant of activity is the presence of an α,β-unsaturated carbonyl moiety. nih.gov For instance, methacryloyl derivatives of benzimidazolone (thione) have demonstrated higher antibacterial activities compared to their acryloyl counterparts, indicating that the methacryloyl group is essential for their antibacterial action. nih.gov Furthermore, the introduction of different heterocyclic moieties at the C-2 position has yielded compounds with notable activity. A derivative incorporating a 5-[2-(2-methylbenzimidazol-1-yl)ethyl]- nih.govrsc.orgjchemlett.com-oxadiazole-2(3H)-thione structure was found to be highly active against Bacillus cereus. mdpi.com
The presence of a nitro group, as in 4-nitro-1H-benzo[d]imidazole-2(3H)-thione, is also significant for antibacterial activity. The mechanism for nitro-containing compounds, such as nitroimidazoles, often involves the reduction of the nitro group within the anaerobic bacterial cell to form short-lived, toxic radical species. nih.gov These radicals can induce DNA strand breaks and inhibit DNA synthesis, ultimately leading to cell death. nih.gov This mechanism suggests that the 4-nitro substituent could be a key contributor to the antibacterial profile of the title compound.
Table 1: Structure-Activity Relationships of Benzimidazole-2(3H)-thione Derivatives for Antibacterial Activity
| Substitution Position / Moiety | Substituent/Modification | Effect on Antibacterial Potency | Target Organism(s) | Reference(s) |
|---|---|---|---|---|
| N-3 | Methacryloyl group | Essential for higher activity compared to acryloyl derivatives. | Bacillus cereus, Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | nih.gov |
| C-2 | Hydrazide derivatives | Displayed broad-spectrum antibacterial activity. | General | researchgate.net |
| C-2 | 1,3,4-Oxadiazole-2(3H)-thione | High activity. | Bacillus cereus | mdpi.com |
| Benzene (B151609) Ring | Nitro group | Imparts activity, likely through reductive activation to form DNA-damaging radical species. | Anaerobic Bacteria | nih.gov |
Structure-Activity Relationships for Antifungal Efficacy of Benzimidazole-2(3H)-thione Derivatives
Benzimidazole-2(3H)-thione derivatives have also been explored for their antifungal properties. The mechanism of action for many azole-based antifungals, a class that includes benzimidazoles, involves the inhibition of ergosterol biosynthesis. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. nih.gov Specifically, these compounds can inhibit the enzyme 14-α-demethylase (CYP51). nih.gov
SAR studies have provided insights into optimizing the antifungal efficacy of these derivatives.
Lipophilicity: The length of alkyl chains attached to the benzimidazole nucleus plays a critical role. For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole demonstrated the most potent and broad-spectrum antifungal activities among a series of tested derivatives, highlighting the importance of lipophilicity for activity. nih.gov
Hybrid Molecules: The creation of hybrid molecules by linking the benzimidazole scaffold to other antifungal pharmacophores, such as 1,2,4-triazole, has proven to be an effective strategy. A benzimidazole derivative containing a 1,2,4-triazole moiety exhibited excellent antifungal activity against Candida albicans, with a potency equipotent to the standard drug fluconazole, by inhibiting ergosterol biosynthesis. nih.gov
Mechanism of Action: While ergosterol synthesis inhibition is a common mechanism, other pathways exist. Some imidazole (B134444) derivatives exert their antifungal effect by inducing the production of reactive oxygen species (ROS), which leads to oxidative stress and cell death. mdpi.com
Table 2: Structure-Activity Relationships of Benzimidazole-2(3H)-thione Derivatives for Antifungal Activity
| Substitution Position / Moiety | Substituent/Modification | Effect on Antifungal Potency | Putative Mechanism | Target Organism(s) | Reference(s) |
|---|---|---|---|---|---|
| N-1 | Long alkyl chains (e.g., nonyl, decyl) | Increased potency and broader spectrum. | Not specified, likely related to membrane interaction. | Candida species, Aspergillus species, dermatophytes | nih.gov |
| C-2 | Hybridization with 1,2,4-triazole | Excellent activity, equipotent to fluconazole. | Inhibition of 14-α-demethylase (CYP51) and ergosterol biosynthesis. | Candida albicans | nih.gov |
| General | Imidazole core | Some derivatives induce the generation of Reactive Oxygen Species (ROS). | Oxidative stress. | Candida albicans, Candida krusei | mdpi.com |
Elucidation of Antineoplastic Mechanisms of Action
Benzimidazole and its derivatives are recognized as a significant class of compounds in cancer therapy due to their diverse biological activities and their ability to interact with numerous molecular targets within cancer cells. nih.govbiotech-asia.org The structural versatility of the benzimidazole scaffold allows for modifications that can lead to compounds with high efficacy and selectivity against various cancer cell lines. nih.gov
Identification of Molecular Targets in Cancer Cell Lines for Benzimidazole Derivatives
The anticancer effects of benzimidazole derivatives are exerted through various mechanisms, including the inhibition of key enzymes, disruption of cellular structures, and interference with signaling pathways. nih.gov Multiple studies have identified a range of specific molecular targets. nih.govresearchgate.net
Tubulin and Microtubules: A primary mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization. nih.govresearchgate.net By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to a G2/M phase arrest in the cell cycle and subsequent apoptosis. nih.gov
Topoisomerases: Benzimidazole derivatives can act as topoisomerase inhibitors. nih.govresearchgate.net They can intercalate into DNA or bind to the topoisomerase-DNA complex, preventing the re-ligation of DNA strands and leading to DNA damage and cell death. researchgate.net
Kinases: Various protein kinases are crucial for cancer cell proliferation and survival. Benzimidazole derivatives have been developed as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). researchgate.netnveo.org
Other Enzymes and Proteins: Additional targets include poly(ADP-ribose) polymerase (PARP), thymidylate synthase, and the anti-apoptotic protein Bcl-2. nih.govrsc.orgresearchgate.net For instance, certain derivatives have been shown to cause significant downregulation of the BCL-2 gene in breast cancer cells. researchgate.net More recently, transglutaminase 2 (TG2) was identified as a target, with its inhibition leading to the stabilization of the tumor suppressor protein p53. nih.gov
Table 3: Identified Molecular Targets of Benzimidazole Derivatives in Cancer Cells
| Molecular Target | Mechanism of Action | Consequence | Reference(s) |
|---|---|---|---|
| Tubulin | Inhibition of microtubule polymerization | Mitotic arrest, apoptosis | nih.govresearchgate.net |
| Topoisomerase I & II | Inhibition of DNA relaxation/re-ligation | DNA damage, apoptosis | nih.govresearchgate.netresearchgate.net |
| Protein Kinases (VEGFR, EGFR) | Inhibition of signaling pathways | Reduced proliferation and angiogenesis | researchgate.netnveo.org |
| Thymidylate Synthase (TS) | Inhibition of nucleotide synthesis | Disruption of DNA replication and repair | rsc.org |
| Bcl-2 | Downregulation of gene expression | Induction of apoptosis | researchgate.net |
| PARP | Inhibition of DNA repair | Apoptosis in cancer cells with DNA damage | nih.govresearchgate.net |
| Transglutaminase 2 (TG2) | Inhibition of enzyme activity | Stabilization of p53, tumor growth inhibition | nih.gov |
Computational Approaches to Ligand-Protein Interactions via Molecular Docking
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (protein). nih.gov This in-silico approach is crucial in drug discovery for understanding structure-activity relationships and elucidating mechanisms of action at a molecular level. researchgate.net
In the context of benzimidazole derivatives, molecular docking studies have been instrumental in validating experimental findings and guiding the design of more potent anticancer agents. For example, docking studies have successfully predicted the binding modes of benzimidazole derivatives within the active sites of their targets.
Thymidylate Synthase: Docking analysis of benzimidazole-1,3,4-oxadiazole hybrids against thymidylate synthase supported their promising cytotoxicity results by revealing key interactions within the enzyme's active site. rsc.org
Topoisomerase I-DNA Complex: The binding mode of potent benzimidazole derivatives into the topoisomerase I-DNA complex has been clarified through molecular docking, showing how these molecules intercalate and interact with crucial amino acids via hydrogen bonds and hydrophobic interactions. researchgate.net
Other Targets: Similar computational studies have been performed for derivatives targeting lung cancer proteins (PDB ID: 1M17) and colon cancer antigens (PDB ID: 2HQ6), with the results often correlating well with experimental anticancer activity. nih.govresearchgate.net These studies help to rationalize the observed biological data and provide a foundation for designing next-generation inhibitors with improved efficacy.
Antiviral Activity: Exploring Molecular Targets and Structure-Activity Relationships of Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in the development of antiviral agents, with derivatives showing activity against a wide array of DNA and RNA viruses. nih.govnih.gov Their broad-spectrum potential is attributed to their ability to interfere with various stages of the viral life cycle.
Benzimidazole derivatives have demonstrated efficacy against numerous viruses, including:
RNA Viruses: Respiratory Syncytial Virus (RSV), Flaviviruses (Yellow Fever Virus), Pestiviruses (Bovine Viral Diarrhoea Virus), Picornaviruses (Coxsackie B virus), and Human Immunodeficiency Virus (HIV). nih.gov
DNA Viruses: Herpes Simplex Virus (HSV-1) and Vaccinia Virus. nih.gov
The structure-activity relationship for antiviral benzimidazoles is complex. Potency and spectrum of activity are highly dependent on the substitution patterns at the N-1 and C-2 positions of the benzimidazole ring. For example, in a study of 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles, most compounds exhibited potent activity against RSV, with EC50 values as low as 20 nM. nih.gov The presence of bulky (quinolizidin-1-yl)alkyl residues at the N-1 position conferred moderate activity against BVDV, YFV, and CVB2. nih.gov
Recent research has begun to identify specific molecular targets for these antiviral compounds. One emerging strategy is the inhibition of deubiquitinase (DUB) enzymes, which are crucial for the replication of many viruses, including Adenovirus, HSV-1, and coxsackievirus. researchgate.net Benzamide derivatives designed to mimic DUB inhibitors have shown strong antiviral activities, suggesting that this could be a viable mechanism for certain benzimidazole-based compounds as well. researchgate.net The development of hybrid molecules, such as benzimidazole-triazole hybrids, has also been explored as a strategy to develop new agents against viruses like SARS-CoV-2. nih.gov
Anti-Inflammatory Mechanisms and Key Structural Features Governing Activity of this compound
The anti-inflammatory potential of benzimidazole derivatives, including this compound, is intricately linked to their structural characteristics. The core benzimidazole scaffold serves as a versatile template for chemical modifications that can modulate interactions with various biological targets involved in the inflammatory cascade. These interactions can lead to the inhibition of pro-inflammatory enzymes and cytokines, thereby ameliorating the inflammatory response. nih.govnih.gov Benzimidazole derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively. researchgate.net Additionally, they can target other mediators of inflammation such as transient receptor potential vanilloid-1 (TRPV-1), cannabinoid receptors, bradykinin receptors, and specific cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net
Analysis of Structure-Activity Relationships in Benzimidazole-Oxadiazole Conjugates
The conjugation of a benzimidazole scaffold with other heterocyclic rings, such as oxadiazole, has been a strategic approach in the development of novel anti-inflammatory agents. The structure-activity relationship (SAR) studies of these hybrid molecules reveal that the nature and positioning of substituents on both the benzimidazole and the attached heterocyclic moiety, as well as the linker connecting them, are critical for potent activity.
One notable study reported that a benzimidazole linked to an oxadiazole ring through a thioacetamide linker exhibited strong anti-inflammatory activity. nih.gov The presence of the thioacetamide linker was found to be essential for this activity. nih.gov This highlights the significance of the linker in providing the appropriate spatial orientation for the molecule to interact effectively with its biological target.
Further analysis of substituents on the benzimidazole ring has shown that electron-withdrawing groups can significantly influence anti-inflammatory potency. For instance, a compound bearing an electron-withdrawing nitro group at the 6-position of the benzimidazole ring was found to be more active than other derivatives with electron-donating groups. nih.gov This suggests that the electron-withdrawing nature of the nitro group at the 4-position of this compound could be a key contributor to its potential anti-inflammatory properties.
In a series of N-acridin-9-yl-4-benzimidazo-2-ylbenzamides, a nitro group at the C5 position of the benzimidazole ring resulted in pronounced activity against cyclin-dependent kinase 1 (CDK1) and CDK5, which are involved in inflammatory processes. In contrast, the presence of an amino or methyl group at the same position led to a complete loss of activity. mdpi.com
Below is a data table summarizing the effect of substituents on the anti-inflammatory activity of certain benzimidazole derivatives.
| Compound Series | Substituent at Benzimidazole Ring | Observed Anti-Inflammatory Activity |
| Miscellaneous Benzimidazoles | 6-Nitro (electron-withdrawing) | More active |
| Miscellaneous Benzimidazoles | 6-Methoxy (electron-donating) | Lower potency |
| Benzimidazole-Acridine Derivatives | C5-Nitro | Pronounced activity |
| Benzimidazole-Acridine Derivatives | C5-Amino or C5-Methyl | Complete loss of activity |
Importance of Specific Linkers and Substituent Effects on Anti-inflammatory Action
As mentioned, a thioacetamide linker was found to be crucial for the anti-inflammatory activity of a benzimidazole-oxadiazole conjugate. nih.gov The sulfur and nitrogen atoms in the thioamide group can act as hydrogen bond donors and acceptors, facilitating strong interactions with the active site of the target protein. The removal or replacement of this linker with a simple amide bridge has been shown to result in a substantial reduction or loss of inhibitory activity in other series of benzimidazole derivatives, underscoring the specific requirements for the linker's structure. mdpi.com
The following table illustrates the impact of linkers and substituents on the anti-inflammatory activity of representative benzimidazole derivatives.
| Compound Type | Linker | Key Substituent | Impact on Anti-inflammatory Activity |
| Benzimidazole-Oxadiazole Conjugate | Thioacetamide | - | Essential for strong activity |
| Benzimidazole-NSAID Conjugate | Amide | Mesalamine | Potent activity |
| 2-Substituted Anilines at C2 of Benzimidazole | - | meta-Chloro on aniline | 40-50% paw edema inhibition |
| 2-Substituted Anilines at C2 of Benzimidazole | - | para-Methoxy on aniline | 30-40% paw edema inhibition |
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-nitro-1H-benzo[d]imidazole-2(3H)-thione?
The synthesis typically involves nitro-substitution reactions on benzimidazole-thione precursors. Key factors include:
- Reagent selection : Nitration agents (e.g., HNO₃/H₂SO₄) must balance reactivity and regioselectivity to avoid over-nitration or ring decomposition .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance solubility and reaction rates, while minimizing side reactions like thione oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%), confirmed by melting point analysis and TLC .
Q. How can tautomerism in this compound be experimentally resolved?
The thione-thiol tautomerism is characterized via:
- ¹H/¹³C NMR : A singlet at δ 12.20 ppm (NH) and C=S resonance at ~168 ppm confirm the thione form. Thiol tautomers exhibit distinct SH signals (~δ 3.5–4.5 ppm) .
- IR spectroscopy : Absence of S-H stretches (~2550 cm⁻¹) and presence of C=S (~1160 cm⁻¹) validate the thione configuration .
- X-ray crystallography : Bond lengths (C=S: ~1.68 Å vs. C-S: ~1.82 Å) provide definitive structural evidence .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- Electrophilic sites : The C2 position (adjacent to S) exhibits high electrophilicity (Fukui indices >0.1), favoring alkylation or acylation .
- Nitro-group effects : The electron-withdrawing nitro group reduces electron density at C4/C7, directing nucleophilic attacks to C2 .
- Solvent effects : Polar solvents stabilize transition states, lowering activation energies by ~10 kcal/mol compared to nonpolar media .
Q. What experimental strategies resolve contradictions in reported biological activities of benzimidazole-thione derivatives?
Discrepancies in antimicrobial or enzyme inhibition data arise from:
- Structural variations : Substituents (e.g., nitro vs. methoxy) alter H-bonding and steric interactions with targets like urease .
- Assay conditions : pH-dependent thione protonation (pKa ~8.5) affects binding; standardized buffers (pH 7.4) are critical .
- Docking validation : Molecular docking (AutoDock Vina) with co-crystallized enzymes (PDB: 4H9M) identifies binding modes, reconciling IC₅₀ variations .
Q. How can hydrogen-bonding networks in this compound crystals be analyzed to predict solubility and stability?
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., S⋯H/N⋯H interactions contributing >30% to crystal packing) .
- Graph-set notation : Chains (C(4)) or rings (R₂²(8)) describe H-bond motifs, correlating with melting points (e.g., 155–158°C for phenyl derivatives) .
- Thermogravimetric analysis (TGA) : Decomposition profiles (onset ~220°C) link thermal stability to H-bond density .
Q. What methodologies validate the regioselectivity of nitro-group introduction in benzimidazole-thione systems?
- Isotopic labeling : ¹⁵N-NMR tracks nitro-group orientation, distinguishing C4 vs. C5 substitution .
- X-ray photoelectron spectroscopy (XPS) : N1s binding energies (~406 eV for nitro vs. ~400 eV for amine) confirm substitution sites .
- Comparative synthesis : Contrasting reaction outcomes with/without directing groups (e.g., methyl at C5) identifies steric/electronic influences .
Methodological Design Questions
Q. How to design a study correlating this compound’s electronic structure with its spectroscopic properties?
- UV-Vis spectroscopy : TD-DFT calculations predict λmax (~310 nm for π→π* transitions), validated against experimental spectra .
- Electrochemical analysis : Cyclic voltammetry (Ag/AgCl reference) identifies redox-active sites (Epa ~-0.45 V for S→S⁻ oxidation) .
- Natural Bond Orbital (NBO) analysis : Delocalization energies (e.g., LP(S)→σ*(C-N)) explain hyperconjugative stabilization .
Q. What crystallographic software (e.g., SHELXL) parameters optimize structural refinement for this compound?
- Data collection : High-resolution (d < 0.8 Å) synchrotron data minimizes errors in thermal parameter (Ueq) refinement .
- Restraints : Distance restraints for disordered nitro groups improve R-factor convergence (R1 < 0.05) .
- Twinned data handling : HKLF5 format in SHELXL refines twin fractions (BASF parameter) for non-merohedral twinning .
Data Interpretation Questions
Q. How to address discrepancies between calculated and experimental NMR chemical shifts?
- Solvent corrections : PCM models in Gaussian simulations account for DMSO-d6 effects, reducing δ deviations to <0.3 ppm .
- Conformational averaging : MD simulations identify dominant rotamers (e.g., nitro-group torsion angles ±10°) affecting shift predictions .
- Relativistic effects : ZORA Hamiltonian in ADF software improves accuracy for heavy atoms (e.g., S, N) .
Q. What statistical approaches resolve batch-to-batch variability in biological assay results?
- ANOVA with post-hoc tests : Identifies significant outliers (p < 0.05) due to impurities (e.g., residual acetic anhydride) .
- QSAR modeling : Hammett σ constants correlate substituent effects with bioactivity trends (R² > 0.85) .
- Dose-response normalization : IC₅₀ values adjusted for compound purity (HPLC >98%) minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
